molecular formula C5H6O3 B1237159 2(3H)-Furanone, dihydro-4-hydroxy-3-methylene-

2(3H)-Furanone, dihydro-4-hydroxy-3-methylene-

Cat. No. B1237159
M. Wt: 114.1 g/mol
InChI Key: BFLSLERVRLOFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone, dihydro-4-hydroxy-3-methylene- is a natural product found in Tulipa turkestanica, Tulipa sylvestris, and other organisms with data available.

Scientific Research Applications

Biological Activity and Synthesis

  • α-Methylene-γ-butyrolactones, which include dihydro-3-methylene-2(3H)furanones, are notable for their wide-ranging biological activities. These compounds are fundamental in synthesizing unusual 1,4-functionality distances and α-substituted acrylic ester moieties, which are susceptible to nucleophilic attack (Hoffmann & Rabe, 1985).

Aroma and Flavor Enhancement

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and related compounds are key flavor compounds in many fruits, contributing to their attractive sensory properties. These furanones are synthesized through enzymatic steps or as products of the Maillard reaction, offering a broad spectrum of flavors from caramel-like to fruity (Schwab, 2013).

Food and Tobacco Applications

  • Furanones, including variants of 2(3H)-furanone, are extensively utilized in food and tobacco industries. Their synthesis and properties are vital for flavor and aroma enhancement, with specific methods developed for obtaining pure forms of these compounds (You, 1999).

Role in Natural Systems and Food Processing

  • Various 4-hydroxy-3(2H)-furanones, derived from Maillard reactions or biosynthesis, contribute significantly to the flavors of cooked foodstuffs and fruits like strawberries, raspberries, and pineapples. Some of these compounds also have important biological functions, such as acting as pheromones or deterring fungal growth. Their dual nature as mutagenic agents and effective anticarcinogens in dietary contexts is noteworthy (Slaughter, 2007).

Synthetic Applications

  • 3-Methyl-2(5H)-furanone, a common structure in strigolactones (plant germination stimulants), can be synthesized efficiently via a ring-closing metathesis method. Understanding its biosynthesis is crucial for developing biotechnological processes involving strigolactones (Malik, Rutjes, & Zwanenburg, 2010).

properties

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

4-hydroxy-3-methylideneoxolan-2-one

InChI

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2

InChI Key

BFLSLERVRLOFCX-UHFFFAOYSA-N

SMILES

C=C1C(COC1=O)O

Canonical SMILES

C=C1C(COC1=O)O

synonyms

eta-hydroxy-alpha-methylene-gamma-butyrolactone
tulipalin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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